3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Physicochemical properties ADME Medicinal chemistry

Researchers synthesizing Wnt pathway inhibitors often face lengthy de novo core construction. 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine (CAS 1289009-34-2) solves this with three orthogonal reactive handles in one pre-functionalized pyridine scaffold. - C3-Br enables selective Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) without protecting group manipulation. - C5-NO2 activates the ring for SNAr and can be reduced to amine for further diversification. - 4-Methylpiperidine at C2 provides conformational constraint and modulates LogP (ΔLogP +0.73 vs des-methyl) for ADME fine-tuning. Supplied at ≥98% purity with global shipping.

Molecular Formula C11H14BrN3O2
Molecular Weight 300.15 g/mol
CAS No. 1289009-34-2
Cat. No. B1408872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
CAS1289009-34-2
Molecular FormulaC11H14BrN3O2
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br
InChIInChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(12)6-9(7-13-11)15(16)17/h6-8H,2-5H2,1H3
InChIKeyFKJQCCWDMCDXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine: Product Overview


3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine (CAS 1289009-34-2) is a polyfunctionalized pyridine derivative that integrates a bromine atom at the C3 position, a 4-methylpiperidin-1-yl group at the C2 position, and a nitro group at the C5 position [1]. This specific substitution pattern provides three chemically distinct handles for subsequent derivatization: a nucleophilic aromatic substitution (SNAr) site, an aromatic electrophilic substitution site, and a functional group that can participate in hydrogen bonding and further transformations . The compound has a molecular weight of 300.15 g/mol and a LogP of ~3.6, indicating moderate lipophilicity, and is typically supplied at ≥98% purity for research use .

Three orthogonal synthetic handles (C3-Br, C5-NO₂, C2-piperidine)
Regioselective SNAr and cross-coupling compatible scaffold
Privileged core for kinase and Wnt pathway inhibitor libraries

Why 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine Is Irreplaceable


The compound's utility is defined by the precise and synergistic arrangement of its three functional groups, which cannot be replicated by simpler analogs. The 4-methylpiperidine moiety introduces both steric bulk and specific conformational constraints compared to an unsubstituted piperidine, which is critical for modulating interactions with biological targets and influencing the compound's overall physicochemical profile, including its LogP [1]. Furthermore, the specific regioisomeric pattern of the bromine and nitro groups (C3-Br, C5-NO₂) is essential for the compound's reactivity in sequential cross-coupling and substitution reactions [2]. Replacing this compound with a less functionalized 5-nitropyridine would sacrifice the synthetic versatility and biological specificity that are inherent to this exact structure.

4-Methylpiperidine substitution alters steric and lipophilic profile vs. unsubstituted piperidine; target-interaction context may shift.
C3-Br/C5-NO₂ regioisomer is essential for SNAr activation; simpler 5-nitropyridines lack this chemoselective reactivity.

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine vs. Key Comparators


Enhanced Lipophilicity and Steric Bulk

The presence of the 4-methylpiperidine group confers a distinct physicochemical profile compared to analogs with an unsubstituted piperidine. Specifically, the target compound exhibits a calculated LogP of 3.58, which is 0.73 units higher than that of its des-methyl analog, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (LogP 2.85) [1]. This increase in lipophilicity, coupled with the increased steric demand of the methyl group, can significantly alter membrane permeability and target binding characteristics in biological systems [2].

Lipophilicity Profile
Head-to-head
Calculated LogP: 3.58 vs. 2.85 (Δ +0.73)
May influence ADME and permeability context
Des-methyl analog comparison; experimental validation required
Physicochemical properties ADME Medicinal chemistry

Molecular Weight and PSA Profile for Library Design

Compared to a simpler bromonitropyridine building block, this compound offers a more advanced starting point for synthesis. Against 2-Bromo-5-nitropyridine (MW 203.0), the target compound has a molecular weight of 300.15 g/mol and a polar surface area (PSA) of 61.95 Ų, introducing both significant mass and a basic nitrogen center in a single step . This is in contrast to 3-Bromo-2-(4-methylpiperidin-1-yl)pyridine (MW 255.15), which lacks the nitro group, and therefore has a lower PSA (29.5 Ų) and lacks the hydrogen bond acceptor capacity of the nitro group [1].

Scaffold Complexity
Cross-study comparable
MW 300.15, PSA 61.95 Ų vs. simpler building blocks
Provides advanced functionalized scaffold for library synthesis
PSA and HBA capacity support drug-likeness assessment
Physicochemical properties Library design Drug-likeness

Distinct SNAr and Cross-Coupling Reactivity

The compound's unique substitution pattern allows for sequential, chemoselective transformations. The C3-bromine atom is activated toward SNAr by the electron-withdrawing C5-nitro group, while the C2 position is already functionalized with the piperidine. This is in contrast to 3-Bromo-2-(4-methylpiperidin-1-yl)pyridine, which lacks the nitro group and thus has significantly reduced electrophilicity at C3, limiting its utility in SNAr reactions [1]. Furthermore, the bromine atom serves as a versatile handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide range of aryl and alkyl groups at the C3 position, a critical step in the synthesis of complex molecules [2].

Chemoselective Reactivity
Class-level inference
C3-Br activated by C5-NO₂ for SNAr; enables sequential coupling
Supports efficient construction of substituted pyridines
Reactivity context may vary with substrate
Synthetic chemistry Cross-coupling SNAr

Multi-Target Engagement in Biological Pathways

While direct comparative biological data for this specific compound is limited in the public domain, its structural class is well-documented. Pyridyl piperidines, a class to which this compound belongs, are explicitly claimed as potent inhibitors of the Wnt signaling pathway, a key driver in various cancers and degenerative diseases [1]. Furthermore, related piperidine and aminopyridine derivatives are known inhibitors of receptor protein-tyrosine kinases, including ALK and c-Met [2]. The specific combination of a 4-methylpiperidine and a 3-bromo-5-nitropyridine core offers a distinct pharmacophore that may engage these targets differently than simpler analogs, although direct head-to-head activity comparisons are not available for this precise compound.

Biological Target Engagement
Supporting evidence
Pyridyl piperidine class associated with Wnt and kinase inhibition
Privileged scaffold for kinase/Wnt probe development
Compound-specific activity data not publicly available; validation required
Biological activity Kinase inhibition Wnt pathway

High-Impact Application Scenarios


Lead Optimization for Wnt Pathway Inhibition

Medicinal chemists seeking to develop novel Wnt pathway inhibitors can utilize this compound as a key intermediate or as a scaffold for focused library synthesis. The specific 4-methylpiperidine and 3-bromo-5-nitropyridine architecture is directly relevant to the patent landscape for Wnt inhibitors [1]. The quantitative differences in lipophilicity (ΔLogP +0.73) and sterics compared to the des-methyl analog can be exploited to fine-tune potency, selectivity, and ADME properties of lead candidates [2].

Accelerated Synthesis of Complex Pyridines

Process and discovery chemists can leverage the compound's chemoselective reactivity to efficiently construct complex molecules. The electron-deficient nature of the C3-Br, activated by the C5-NO₂ group, enables selective SNAr reactions or Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse molecular fragments in a predictable and high-yielding manner [3]. This is a distinct advantage over using a simpler, less activated 3-bromopyridine building block.

Screening for Novel Kinase Inhibitors

The compound is an ideal candidate for inclusion in targeted kinase inhibitor screening libraries. Its structure aligns with the general pharmacophore of piperidine- and aminopyridine-based kinase inhibitors, which are known to target enzymes like ALK and c-Met [4]. By procuring this specific, multi-functionalized building block, researchers can rapidly generate analogs and explore structure-activity relationships (SAR) around a privileged kinase-binding scaffold, bypassing the need for lengthy de novo synthesis of the core.

Application
Selection Property
Validation Focus
Wnt pathway lead optimization
4-Methylpiperidine lipophilicity and steric profile
ADME and target engagement endpoint review
Complex pyridine synthesis exploration
Chemoselective C3-Br reactivity
SNAr/cross-coupling scope and yield verification
Kinase inhibitor screening library
Privileged piperidine-aminopyridine core
SAR and selectivity against kinase panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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